
Ethyl 6-bromo-2-(3-ethoxy-3-oxoprop-1-enyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate
Descripción general
Descripción
Ethyl 6-bromo-2-(3-ethoxy-3-oxoprop-1-enyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate is a useful research compound. Its molecular formula is C24H24BrNO5 and its molecular weight is 486.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-bromo-2-(3-ethoxy-3-oxoprop-1-enyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-bromo-2-(3-ethoxy-3-oxoprop-1-enyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Genotoxicity Research
Ethylating agents like Ethyl 6-bromo-2-(3-ethoxy-3-oxoprop-1-enyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate have been used extensively in genotoxicity research. A study by Shibuya and Morimoto (1993) detailed the mutagenic potential of 1-Ethyl-1-nitrosourea (ENU), a compound with structural similarities to the one . ENU was found to induce tumors and cause mutations, serving as a model for understanding chemical mutagenesis in germ cells. This research underscores the importance of such ethylating agents in genetic studies and their potential role in advancing our understanding of mutagenesis mechanisms (Shibuya & Morimoto, 1993).
Applications in Plant Biology
Compounds with similar structures and functionalities have been explored in the realm of plant biology. Van de Poel and Van Der Straeten (2014) discussed the role of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants, noting its significance beyond just being a precursor to ethylene. This review sheds light on the multifaceted role of ACC, suggesting potential applications of similar compounds in understanding plant physiology and enhancing agricultural productivity (Van de Poel & Van Der Straeten, 2014).
Biodegradation and Environmental Impact
Thornton et al. (2020) reviewed the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), highlighting the microorganisms capable of degrading similar ether oxygenates. Understanding the biodegradation pathways and microbial interactions with such compounds is crucial for environmental management and pollution mitigation strategies (Thornton et al., 2020).
Propiedades
IUPAC Name |
ethyl 6-bromo-2-(3-ethoxy-3-oxoprop-1-enyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrNO5/c1-4-29-22(27)12-11-19-23(24(28)30-5-2)17-13-21(18(25)14-20(17)26(19)3)31-15-16-9-7-6-8-10-16/h6-14H,4-5,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAVNOOCYLDDFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C2=CC(=C(C=C2N1C)Br)OCC3=CC=CC=C3)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-2-(3-ethoxy-3-oxoprop-1-enyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




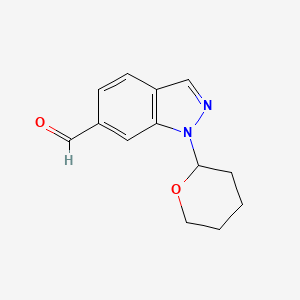
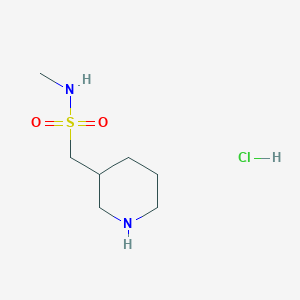

![[2-(3-Bromo-5-fluorophenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1412807.png)
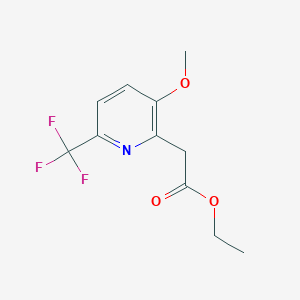
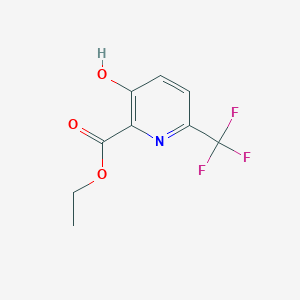
![2-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide](/img/structure/B1412815.png)
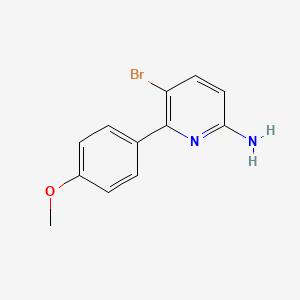



![4'-Ethyl-[1,4']bipiperidinyl](/img/structure/B1412822.png)
![tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate](/img/structure/B1412823.png)